molecular formula C12H20N2O6 B14895012 (Boc-trans-4-hydroxy-L-prolyl)-glycine

(Boc-trans-4-hydroxy-L-prolyl)-glycine

Cat. No.: B14895012
M. Wt: 288.30 g/mol
InChI Key: PPJWPPJPEZYHAO-SFYZADRCSA-N
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Description

Contextualizing (Boc-trans-4-hydroxy-L-prolyl)-glycine within Dipeptide and Peptide Chemistry Research

This compound is fundamentally a protected dipeptide, a molecule consisting of two amino acids linked by a peptide bond. In this specific compound, the two amino acids are trans-4-hydroxy-L-proline and glycine (B1666218). The proline residue is modified with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. chemimpex.com This Boc group is crucial as it temporarily blocks the reactivity of the proline's amino group, allowing chemists to selectively form a peptide bond between the carboxyl group of the protected hydroxyproline (B1673980) and the amino group of glycine. nih.gov This level of control is fundamental to solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptide sequences.

The compound's significance lies in its role as a building block. Researchers utilize such protected dipeptides to incorporate specific structural motifs into larger peptides or peptidomimetics. chemimpex.com The hydroxyproline moiety is of particular interest due to its prevalence in collagen and its ability to influence the three-dimensional structure of peptides, often inducing specific turns or stable helical conformations. wikipedia.orgnih.gov By using a pre-formed dipeptide unit like this compound, chemists can streamline the synthesis process and, in some cases, overcome challenges associated with coupling these specific amino acids individually.

Historical Overview of Hydroxyproline and its Derivatives in Academic Organic and Biochemistry

The story of hydroxyproline, a key component of the titular compound, is deeply rooted in the early days of biochemistry. In 1902, the Nobel laureate Hermann Emil Fischer first isolated hydroxyproline from gelatin, a product derived from the hydrolysis of collagen. wikipedia.org Just a few years later, in 1905, Hermann Leuchs accomplished the chemical synthesis of a racemic mixture of 4-hydroxyproline. wikipedia.org

Hydroxyproline is a non-essential amino acid in humans, meaning the body can synthesize it. nih.gov It is produced through the post-translational modification of proline residues within procollagen (B1174764) chains, a reaction catalyzed by the enzyme prolyl 4-hydroxylase. wikipedia.org This hydroxylation is critical for the stability of the collagen triple helix, which is the structural backbone of connective tissues like skin, bones, and tendons. nih.govbritannica.com The historical significance of hydroxyproline was further highlighted by the discovery of its role in the disease scurvy, which results from a deficiency in ascorbic acid (vitamin C), a necessary cofactor for prolyl 4-hydroxylase. wikipedia.org Without sufficient hydroxylation, collagen is unstable, leading to the characteristic symptoms of the disease. wikipedia.org

In organic chemistry, derivatives of hydroxyproline, such as N-protected versions like N-Boc-trans-4-hydroxy-L-proline, became indispensable tools. chemimpex.comchemicalbook.com The development of protecting group strategies, including the use of the Boc group, revolutionized peptide synthesis, making it possible to create complex peptides with defined sequences for research into their structure and function.

Current Research Landscape and Emerging Trends for Dipeptides Containing Hydroxyproline Moieties

The focus of contemporary research has expanded from the structural role of hydroxyproline in collagen to the biological activities of small hydroxyproline-containing peptides, particularly dipeptides. It has been discovered that during the digestion of collagen and gelatin, specific dipeptides and tripeptides are absorbed into the bloodstream. examine.comnih.gov Among these, the dipeptide prolyl-hydroxyproline (Pro-Hyp) has been identified as a major and highly stable component in human blood following the oral administration of gelatin hydrolysate. nih.gov

Current investigations are exploring the diverse functional roles of these dipeptides. For instance, research has shown that Pro-Hyp exhibits pronounced biological effects on various cell types. Studies on tendon cells have demonstrated that Pro-Hyp can promote cell proliferation, differentiation, and migration, suggesting a role in tissue repair and homeostasis. nih.gov It has also been shown to influence the expression of key proteins and modulate cellular signaling pathways. nih.govnih.gov

Another significant trend is the study of how hydroxyproline-containing peptides are formed and their subsequent bioavailability. For example, research has explored the thermal conversion of tripeptides of the X-Hyp-Gly type into cyclic dipeptides (also known as 2,5-diketopiperazines). acs.orgacs.org These cyclic dipeptides have shown markedly high absorption efficiencies when administered orally in animal models, indicating their potential as bioactive food components or therapeutic agents. acs.org This area of research highlights a move towards understanding the functional roles of these small peptides beyond their basic nutritional value, positioning them as signaling molecules with specific biological targets. nih.govnih.gov

Interactive Data Table: Properties of Key Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2-((((2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidin-2-yl)(hydroxy)methylene)amino)acetic acid102672-51-5C12H20N2O6288.30
trans-4-Hydroxy-L-proline(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid51-35-4C5H9NO3131.13
Glycine2-aminoacetic acid56-40-6C2H5NO275.07
Prolyl-hydroxyproline (Pro-Hyp)(2S)-1-((2S,4R)-4-hydroxypyrrolidin-2-yl)pyrrolidine-2-carboxylic acid3396-03-8C9H14N2O3198.22

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20N2O6

Molecular Weight

288.30 g/mol

IUPAC Name

2-[[(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)14-6-7(15)4-8(14)10(18)13-5-9(16)17/h7-8,15H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+/m1/s1

InChI Key

PPJWPPJPEZYHAO-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)O)O

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the geometries, energies, and reactivity of molecules like (Boc-trans-4-hydroxy-L-prolyl)-glycine.

DFT calculations have been employed to study the constituent amino acids of this dipeptide, providing a foundation for understanding the properties of the larger molecule. For instance, studies on glycine (B1666218), proline, and hydroxyproline (B1673980) have demonstrated that these amino acids can form multiple interactions with surfaces, with binding energies ranging from 290 kJ/mol for glycine to 610 kJ/mol for hydroxyproline on a hydroxyapatite (B223615) surface. nih.govresearchgate.net These significant adsorption energies are attributed to a variety of interactions, including proton transfer from the amino acids to surface groups. nih.govresearchgate.net

In the context of this compound, DFT can be used to determine the preferred geometries of the molecule, the energetics of different conformers, and the transition states between them. The negative chemical potential of molecules like furan, as determined by DFT, indicates a tendency to donate electrons, a principle that can be applied to understand the reactivity of the functional groups within the dipeptide. mdpi.com The accuracy of DFT calculations in predicting such properties has been shown to be superior in some cases to other methods. mdpi.com

The study of glycine conformers has shown that solvation effects can significantly alter their potential energy surfaces. researchgate.net While some conformers are stable in the gas phase, their relative energies can change in solution. researchgate.net For glycine, several conformers are found to be low-lying states within a small energy range. researchgate.net This highlights the importance of considering the solvent environment when performing free energy calculations on peptides like this compound.

Methodology Application to this compound Key Findings from Related Systems
Alchemical Free EnergyPrediction of the stability of different conformers and the effect of chemical modifications.Enables calculation of free energy changes for proline and glycine mutations. nih.gov
Polarizable Continuum Model (PCM)To account for solvation effects on the free energies of conformers.Solvation significantly alters the conformational surfaces of glycine. researchgate.net
MetadynamicsTo sample the free energy surface and identify low-energy conformers and transition states.Allows for the exploration of complex free energy landscapes of peptides. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations are invaluable for exploring the conformational landscape and dynamic behavior of peptides.

MD simulations have been used extensively to study proline and hydroxyproline residues. nih.govnih.gov These studies have focused on optimizing force fields to accurately reproduce experimental data, such as NMR J-couplings and spin-lattice relaxation times, which provide information on both structure and dynamics. nih.govnih.gov A key aspect of proline and hydroxyproline dynamics is the puckering of the five-membered ring and the cis-trans isomerization of the peptide bond. nih.gov

For this compound, MD simulations can reveal the accessible conformations of the molecule in solution, the flexibility of the peptide backbone and the side chains, and the timescales of different molecular motions. The development of refined force fields, such as AMBER99SB-ILDNP, has shown significant improvements in reproducing both structural and dynamic properties of proline-containing peptides. nih.gov

Simulation Parameter Relevance to this compound Insights from Proline/Hydroxyproline Studies
Force FieldDetermines the accuracy of the simulation in representing the physical system.Optimized force fields are crucial for reproducing experimental dynamics. nih.govnih.gov
Solvent ModelAccounts for the influence of the surrounding environment on peptide conformation.Explicit and implicit solvent models are used to simulate solution behavior. nih.gov
Simulation TimeNeeds to be sufficient to sample all relevant conformational states.Simulations on the order of nanoseconds to microseconds are common for peptides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Hydroxyproline-Containing Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR studies on this compound were not identified, the methodology has been applied to peptides to model and predict their biological activities. nih.gov Peptide QSAR (pQSAR) often uses amino acid descriptors to characterize the peptide sequence and correlates this information with observed activity data through regression analysis. nih.gov This approach has been used to model domain-peptide interaction affinities. nih.gov

For hydroxyproline-containing peptides, QSAR models could be developed to predict various biological activities. These models would typically involve generating a set of molecular descriptors for a series of related peptides and then using statistical methods, such as Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest (RF), to build a predictive model. nih.gov The predictive power of such models is often assessed by external validation on a separate set of compounds. nih.gov

Prediction of Conformational Preferences and Stereoregularity in Proline and Hydroxyproline Analogs

The conformational preferences of proline and its analogs, including hydroxyproline, are a key determinant of the structure of peptides and proteins in which they are found. The cyclic nature of the proline side chain restricts the available conformations of the peptide backbone. nih.gov

Proline has two main conformational equilibria: the puckering of the pyrrolidine (B122466) ring (endo vs. exo) and the isomerization of the amide bond (trans vs. cis). nih.gov The 4-hydroxy group in hydroxyproline further influences these preferences through stereoelectronic effects. The 4R-hydroxyproline (as found in the trans isomer) favors an exo ring pucker due to a favorable gauche interaction. nih.gov This exo pucker, in turn, favors more compact peptide conformations. nih.gov

Conformational Feature Preference in Hydroxyproline Structural Implication
Ring Puckertrans-4-hydroxy-L-proline favors an exo pucker. nih.govPromotes more compact peptide conformations (e.g., PPII helix). nih.gov
Amide BondThe trans conformation is generally favored, but the energy barrier to cis is lower than in other amino acids.The cis conformation strongly prefers the endo ring pucker. nih.gov
Torsional Angles (φ, ψ)The φ angle is restricted to approximately -65° ± 25°. nih.govLimits the accessible conformational space of the peptide backbone.

Applications in Advanced Peptide Chemistry and Chemical Biology

Utilization as a Key Building Block in the Synthesis of Complex Peptides and Peptidomimetics

The Boc-Hyp-Gly motif is frequently employed in solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation strategies to construct complex peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group provides stable protection for the N-terminus under standard coupling conditions and can be efficiently removed with mild acids like trifluoroacetic acid (TFA). peptide.com This compatibility with established peptide synthesis protocols allows for its seamless integration into the assembly of longer peptide chains. nih.govprepchem.com The presence of the hydroxyproline (B1673980) residue is particularly significant, as it is a characteristic component of collagen and imparts unique structural properties to the resulting peptide. cabidigitallibrary.org

The incorporation of the hydroxyproline residue from (Boc-trans-4-hydroxy-L-prolyl)-glycine is a well-established strategy for introducing conformational constraints into a peptide backbone. researchgate.net The five-membered pyrrolidine (B122466) ring of hydroxyproline significantly restricts the available conformational space, particularly the phi (φ) torsion angle, compared to acyclic amino acids. peptide.comnih.gov This inherent rigidity helps to pre-organize the peptide into specific secondary structures, such as β-turns and polyproline II (PPII) helices. researchgate.netnih.gov

The stability of these structures is further influenced by the stereochemistry of the hydroxyl group. In the trans-4-hydroxy-L-proline configuration, the hydroxyl group favors an exo ring pucker, which is crucial for stabilizing the triple-helical structure of collagen. nih.gov By strategically placing this dipeptide unit within a sequence, chemists can design peptides with predictable and stable three-dimensional structures, which is a critical aspect in the development of peptidomimetics with enhanced biological activity and stability. researchgate.net

Table 1: Influence of Proline Derivatives on Peptide Conformation

Proline DerivativeKey Structural FeatureImpact on Peptide ConformationReference
trans-4-Hydroxy-L-proline Pyrrolidine ring; hydroxyl group favoring exo puckerRestricts φ torsion angle; promotes β-turns and stabilizes PPII helices and collagen triple helices. peptide.comnih.gov
Proline Pyrrolidine ringDisrupts α-helices and β-sheets; often found in turn or loop structures. peptide.com
4R-Fluoroproline Electron-withdrawing fluorine atomEnhances preference for the exo conformation, leading to increased stability of the collagen triple helix. nih.gov

The hydroxyl group of the hydroxyproline residue in this compound is a versatile handle for chemical modification, enabling the engineering of functionalized peptides and bio-inspired polymers. pku.edu.cn This functional group can be selectively modified post-synthesis to attach a wide array of molecules, including fluorophores, cross-linking agents, and drug conjugates. nih.gov

A notable strategy, termed "proline editing," utilizes Fmoc-protected hydroxyproline incorporated into a peptide sequence. nih.gov After synthesis, the hydroxyl group can be selectively deprotected and modified to create a diverse library of 4-substituted proline derivatives directly on the solid support. nih.gov This approach allows for the introduction of various functionalities, such as biotin (B1667282) for recognition, or reactive handles like azides and alkynes for bioorthogonal conjugation reactions. nih.gov Furthermore, the unique structural features of hydroxyproline make it an attractive building block for creating novel biodegradable and biomimetic polymers, such as polyesters and polythioesters, with potential applications in drug delivery and tissue engineering. pku.edu.cn

Incorporation into Collagen Mimetic Peptides and Other Structural Protein Motifs

This compound and related tripeptide synthons, such as Fmoc-Pro-Hyp-Gly-OH, are fundamental building blocks for the synthesis of collagen mimetic peptides (CMPs). researchgate.netnih.govbiosyn.com Natural collagen is characterized by a repeating Gly-Xaa-Yaa sequence, where Xaa is often proline and Yaa is often hydroxyproline. nih.gov This sequence is essential for the formation of the stable, triple-helical structure of collagen. nih.gov

Synthetic CMPs that incorporate the Pro-Hyp-Gly motif are invaluable tools for studying collagen structure, stability, and its interactions with other biological molecules. biosyn.com The hydroxyl group of the hydroxyproline residue plays a critical role in stabilizing the triple helix, traditionally thought to be through water-mediated hydrogen bonds. researchgate.net The use of pre-synthesized di- or tripeptide units like this compound in a segment condensation approach can improve the efficiency and purity of the final CMP product compared to stepwise single amino acid addition. nih.gov These synthetic collagen models have applications in materials science for creating nanostructured fibrous scaffolds and in biomedicine for developing novel biomaterials for wound healing. biosyn.com

Development of Biochemical Probes and Molecular Tools

The strategic incorporation of functionalized hydroxyproline-glycine units allows for the development of sophisticated biochemical probes and molecular tools. By modifying the hydroxyl group of the Hyp residue, researchers can attach reporter molecules such as fluorescent dyes (e.g., FAM) or chelating agents for radiolabeling (e.g., DOTA). researchgate.net

Peptide probes containing these modifications, often based on the (Gly-Pro-Hyp)n sequence, have been designed to specifically target and visualize pathological collagen in diseased tissues. researchgate.net These tools are valuable for diagnosing and studying diseases characterized by abnormal collagen deposition, such as fibrosis and cancer. The peptide backbone serves as a scaffold that directs the probe to its biological target, while the attached functional group provides the means for detection and analysis.

Role in the Design of Novel Bioactive Scaffolds and Ligands

The conformationally constrained nature of peptides containing the hydroxyproline-glycine motif makes them excellent scaffolds for the design of novel bioactive ligands. researchgate.net By arranging key functional groups in a well-defined spatial orientation, these scaffolds can mimic the binding epitopes of larger proteins, leading to the development of potent and selective inhibitors or modulators of protein-protein interactions.

Hydroxyproline-containing peptides themselves have been shown to possess biological activities. For instance, the dipeptide prolyl-hydroxyproline (Pro-Hyp) can promote the differentiation and motility of tendon cells, suggesting its role in tissue repair. nih.gov Similarly, other small peptides containing hydroxyproline have demonstrated antioxidant properties. cabidigitallibrary.org By using this compound as a starting point, researchers can build upon these natural bioactive fragments to create more complex and stable peptidomimetics for therapeutic applications. The synthesis of rigid, tricyclic scaffolds derived from trans-4-hydroxy-L-proline exemplifies how this building block can be used to create new classes of amino acid scaffolds with fixed arrangements of functional groups for drug discovery. researchgate.net

Structure Activity Relationship Sar Studies

Correlation of Structural Features of (Boc-trans-4-hydroxy-L-prolyl)-glycine Analogues with Observed Biological or Catalytic Activity

The biological and catalytic activity of this compound analogues are intricately linked to their structural features. Modifications to the proline ring, the glycine (B1666218) moiety, and the protecting groups can lead to significant changes in efficacy and selectivity.

The hydroxyproline (B1673980) component is a key determinant of activity. The position and stereochemistry of the hydroxyl group on the proline ring influence the molecule's conformation and its ability to form hydrogen bonds with biological targets. For instance, in the context of collagen stability, the 4R-hydroxyl group of hydroxyproline is crucial for inducing a specific puckering of the pyrrolidine (B122466) ring, which in turn stabilizes the collagen triple helix through stereoelectronic effects. This principle extends to the design of bioactive peptides where the hydroxyproline unit can act as a conformational lock.

Alterations to the glycine portion of the molecule also have a profound impact on activity. SAR studies on dipeptide-based organocatalysts have shown that the nature of the C-terminal amino acid affects both the yield and enantioselectivity of the catalyzed reaction. While this compound itself is not a classical organocatalyst, the principles derived from related proline-dipeptide catalysts are applicable. For example, replacing glycine with other amino acids can modulate the steric and electronic properties of the catalyst, thereby influencing the transition state of the reaction.

The Boc (tert-butoxycarbonyl) protecting group on the proline nitrogen is another site for modification. While primarily installed for synthetic purposes, its size and lipophilicity can influence the solubility and bioavailability of the molecule in biological assays. In the context of organocatalysis, the N-terminal protecting group can play a role in the catalyst's solubility and its interaction with the solvent and reactants.

The following table summarizes the general SAR trends for hydroxyproline-glycine analogues based on modifications at different positions:

Modification Site Structural Change Effect on Activity
Proline Ring Alteration of hydroxyl group position (e.g., 3-hydroxyproline)Changes in hydrogen bonding capacity and conformational preference, impacting binding affinity.
Introduction of other substituents (e.g., fluorine)Modulates ring pucker and electronic properties, affecting target recognition. acs.org
Glycine Moiety Replacement with other amino acids (e.g., alanine, valine)Alters steric bulk and electronic character, influencing catalytic efficiency and enantioselectivity. nih.gov
Derivatization of the carboxylic acidAffects solubility and potential for further chemical modification.
N-Protecting Group Replacement of Boc group with other protecting groups (e.g., Cbz, Fmoc)Influences solubility and can participate in non-covalent interactions with the substrate or target.

Rational Design for Modulating Catalytic Performance in Organocatalysis

The rational design of organocatalysts based on proline and its derivatives has been a major focus in asymmetric synthesis. wikipedia.org While this compound is not a direct catalyst, the principles governing the design of related dipeptidic organocatalysts offer a clear framework for how its structure could be modified to induce or modulate catalytic activity.

The core concept in proline-based organocatalysis is the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. The efficiency and stereoselectivity of these catalysts are highly dependent on their three-dimensional structure, which dictates the orientation of the substrate in the transition state.

To adapt a this compound scaffold for organocatalysis, several design principles can be applied:

Introduction of a Catalytic Moiety: The glycine portion could be modified to incorporate a functional group capable of interacting with the substrate, such as a thiourea (B124793) or a primary amine. Dipeptidic proline-thiourea catalysts have been rationally designed and have shown high efficiency in asymmetric Michael additions. researchgate.net

Modulation of the Proline Ring: The hydroxyproline ring's conformation can be fine-tuned by introducing different substituents. For example, the introduction of a fluorine atom can alter the ring pucker and the acidity of neighboring protons, which can in turn affect the catalyst's reactivity and selectivity. acs.org

Variation of the Dipeptide Linkage: The peptide bond's rigidity and orientation can be influenced by the choice of amino acids. Replacing glycine with a more sterically demanding amino acid can alter the dihedral angles of the peptide backbone, leading to a different arrangement of the catalytic groups and influencing the stereochemical outcome of the reaction. nih.gov

Computational modeling plays a crucial role in the rational design of such catalysts. By simulating the transition states of the catalyzed reaction, researchers can predict which structural modifications are most likely to enhance catalytic performance. This approach allows for the targeted synthesis of catalysts with improved activity and selectivity, minimizing the need for extensive empirical screening.

Investigation of the Impact of Stereochemistry on Functional Properties

Stereochemistry is a critical factor governing the functional properties of this compound and its analogues. The presence of multiple chiral centers in the hydroxyproline residue leads to the existence of several diastereomers, each with distinct biological and chemical properties.

The stereochemistry at the C4 position of the proline ring is particularly important. The trans configuration of the hydroxyl group in (Boc-trans -4-hydroxy-L-prolyl)-glycine is the naturally occurring form in collagen and is often preferred for biological activity. This stereoisomer adopts a specific C4-exo ring pucker, which is essential for its recognition by various enzymes and receptors. For example, the von Hippel-Lindau (VHL) E3 ubiquitin ligase exhibits highly stereoselective recognition of the (2S, 4R)-hydroxyproline residue. acs.org

The stereochemistry of the proline backbone (L- or D-configuration) also has a profound impact. In dipeptide organocatalysts, switching from an L-proline to a D-proline residue at the N-terminus can lead to the formation of the opposite enantiomer of the product, a phenomenon known as enantiodivergence. researchgate.net This highlights the crucial role of the catalyst's absolute configuration in determining the stereochemical outcome of the reaction.

The table below illustrates the impact of stereochemistry on the properties of hydroxyproline-containing molecules:

Stereochemical Feature Impact on Functional Properties Example
C4 Hydroxyl Group (trans vs. cis) Influences pyrrolidine ring pucker, hydrogen bonding capacity, and recognition by biological targets.The trans-isomer is often more biologically active due to its specific conformational preferences. acs.orgresearchgate.net
Proline Chirality (L vs. D) Determines the absolute configuration of the molecule, leading to enantiospecific interactions with chiral targets or substrates.In organocatalysis, L- and D-proline derived catalysts often yield opposite enantiomers of the product. researchgate.net
Peptide Bond Isomerization (cis vs. trans) Affects the overall 3D structure and the spatial arrangement of functional groups.The cis/trans isomerization of the hydroxyproline-glycine bond can alter the conformation of conopeptides. nih.gov

Design Principles for Modulating Enzyme Binding and Inhibition (e.g., Glycine Transporters, Prolyl Hydroxylase Inhibitors)

The this compound scaffold has been explored as a basis for the design of inhibitors for various enzymes, including glycine transporters and prolyl hydroxylases. The design principles for these inhibitors are rooted in mimicking the natural substrate or exploiting specific features of the enzyme's active site.

Glycine Transporter Inhibitors:

Glycine transporters (GlyTs) are responsible for regulating the concentration of glycine in the synaptic cleft. Inhibitors of GlyT1 are of interest for treating neurological disorders such as schizophrenia. The design of inhibitors based on the hydroxyproline-glycine scaffold often involves modifying the molecule to enhance its affinity and selectivity for the transporter.

Key design principles include:

Conformational Restriction: The rigid pyrrolidine ring of hydroxyproline serves as a conformationally restricted scaffold, which can lead to higher binding affinity by reducing the entropic penalty upon binding. nih.gov

Mimicking the Substrate: The glycine moiety can mimic the natural substrate, glycine. Modifications to this part of the molecule can influence its interaction with the transporter's binding pocket.

Introducing Lipophilic Groups: The addition of lipophilic groups to the scaffold can enhance membrane permeability and interactions with hydrophobic pockets in the transporter.

SAR studies on hydroxy-L-proline derivatives have identified novel alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) as selective high-affinity inhibitors of the SLC1 family of neutral amino acid transporters. nih.gov

Prolyl Hydroxylase Inhibitors:

Prolyl hydroxylases (PHDs) are enzymes that hydroxylate proline residues in proteins, a key step in processes like collagen synthesis and the hypoxia-inducible factor (HIF) pathway. Inhibitors of PHDs are being investigated for the treatment of anemia and other conditions.

The design of PHD inhibitors often involves creating molecules that can chelate the active site iron atom and mimic the binding of the 2-oxoglutarate co-substrate. While this compound itself is not a typical PHD inhibitor, its core structure can be incorporated into more complex molecules designed to target these enzymes.

Design principles for PHD inhibitors often include:

A Metal-Chelating Group: A common feature is a hydroxamate, carboxylate, or a similar group that can coordinate with the ferrous iron in the enzyme's active site.

A Substrate-Mimicking Moiety: A portion of the inhibitor is designed to occupy the binding site of the proline residue of the substrate peptide. The hydroxyproline scaffold can serve this purpose.

A 2-Oxoglutarate Mimic: Many potent PHD inhibitors incorporate a moiety that mimics the binding of the 2-oxoglutarate co-substrate.

The development of pyrimidinetrione N-substituted glycine derivatives as antagonists of HIF prolyl hydroxylases illustrates how the glycine motif can be incorporated into a scaffold that effectively inhibits these enzymes. google.com

Q & A

Q. What are the optimal methods for synthesizing and characterizing (Boc-trans-4-hydroxy-L-prolyl)-glycine in peptide chemistry?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Boc-protected trans-4-hydroxy-L-proline. The Boc group is introduced to protect the amine during coupling reactions. After synthesis, reverse-phase HPLC is recommended for purification, followed by structural validation via 1H^{1}\text{H}-NMR and high-resolution mass spectrometry (HRMS). For hydroxyproline stereochemistry, circular dichroism (CD) spectroscopy can confirm the trans configuration. Quantify purity using UPLC-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodological Answer : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. For example, employ a glycine-specific MRM transition (e.g., m/z 76 → 30) and calibrate with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-glycine). In plant or microbial uptake studies, combine this with metabolite extraction protocols involving cold methanol/water (80:20 v/v) to preserve labile modifications .

Q. What experimental conditions affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability depends on pH, temperature, and buffer composition. Test degradation kinetics under varying conditions (e.g., pH 2.5–7.4 using glycine or MOPS buffers) at 25°C and 37°C. Monitor hydrolytic cleavage of the Boc group via UV-vis at 214 nm or ELSD. For long-term storage, lyophilization in inert atmospheres (argon) is preferable to aqueous solutions .

Advanced Research Questions

Q. How does the 4-hydroxy group in trans-4-hydroxy-L-prolyl-glycine influence its interaction with prolyl hydroxylase enzymes (e.g., HIF-PH)?

  • Methodological Answer : Design competitive binding assays using recombinant HIF-PH and fluorescently labeled peptide substrates. Compare binding affinity (KdK_d) of the Boc-protected derivative to native hydroxyproline-containing peptides via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For mechanistic insights, perform site-directed mutagenesis on conserved residues in the enzyme’s active site and assess hydroxylation rates via LC-MS .

Q. What strategies resolve contradictions in data on the compound’s role in protein conformational stability?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting temperatures (TmT_m) of model proteins (e.g., ribonuclease Sa) in the presence/absence of the compound. Pair this with molecular dynamics simulations (AMBER or GROMACS) to analyze hydrogen bonding between the hydroxyprolyl-glycine moiety and protein backbone. Validate findings with circular dichroism (CD) and X-ray crystallography .

Q. How can researchers optimize the synthesis yield of this compound using design of experiments (DoE)?

  • Methodological Answer : Apply a factorial design to test variables like reaction temperature (0–25°C), coupling reagent equivalents (1.2–2.0 eq), and solvent polarity (DMF vs. DCM). Use response surface methodology (RSM) to model yield outcomes. Validate optimized conditions with three independent replicates and characterize impurities via LC-MS/MS .

Q. What advanced techniques identify metabolic pathways involving this compound in plant nitrogen assimilation?

  • Methodological Answer : Employ 15N^{15}\text{N}-isotope tracing combined with GC-MS or FTICR-MS to track glycine and hydroxyproline incorporation into purine bases or glutathione. For tissue-specific analysis, use laser-capture microdissection followed by nano-LC-MS. Cross-reference data with transcriptomic profiles (RNA-seq) of nitrogen metabolism genes (e.g., glutamine synthetase) .

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